molecular formula C21H19N5O4S B2804773 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 1331346-52-1

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2804773
CAS No.: 1331346-52-1
M. Wt: 437.47
InChI Key: DPEZFELKTWUWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone, a thiazole, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:

    Formation of the Imidazolidinone Core: This can be achieved by reacting an appropriate amine with an isocyanate under controlled conditions to form the imidazolidinone ring.

    Introduction of the Benzo[d][1,4]dioxin Moiety: This step involves the coupling of the imidazolidinone intermediate with a benzo[d][1,4]dioxin derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Thiazole and Pyridine Ring Incorporation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce new substituents on the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: POCl3, NaH, various nucleophiles or electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.

    2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Similar structure with a pyridin-4-yl group instead of pyridin-3-yl.

Uniqueness

The uniqueness of 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c27-19(24-20-23-16(13-31-20)14-2-1-5-22-11-14)12-25-6-7-26(21(25)28)15-3-4-17-18(10-15)30-9-8-29-17/h1-5,10-11,13H,6-9,12H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEZFELKTWUWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=NC(=CS2)C3=CN=CC=C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.